molecular formula C24H17N5O4S4 B11536512 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B11536512
M. Wt: 567.7 g/mol
InChI Key: KXNHSGMDBNXUKC-UHFFFAOYSA-N
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Description

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-benzothiazole to form 6-nitro-1,3-benzothiazole. This intermediate is then subjected to a series of reactions involving thiolation and acylation to introduce the sulfanyl and acetamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like tin(II) chloride and hydrochloric acid for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro and sulfanyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H17N5O4S4

Molecular Weight

567.7 g/mol

IUPAC Name

2-[[6-[[2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C24H17N5O4S4/c30-21(25-14-4-2-1-3-5-14)12-34-23-27-17-8-6-15(10-19(17)36-23)26-22(31)13-35-24-28-18-9-7-16(29(32)33)11-20(18)37-24/h1-11H,12-13H2,(H,25,30)(H,26,31)

InChI Key

KXNHSGMDBNXUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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